2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-nitrobenzoate is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, an oxoethyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenyl)oxirane, followed by nitration with nitric acid to introduce the nitro group. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the use of catalysts and specific reaction conditions to optimize yield and purity. The process may involve large-scale reactors and purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-2-oxoethyl 2-nitrobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules
Biology: In biological research, 2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate is utilized in the study of enzyme inhibition and as a probe in biochemical assays. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound has shown potential in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which 2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chlorophenyl)oxirane: Similar in structure but lacks the nitrobenzoate group.
2-(4-Chlorophenyl)aniline: Contains an aniline group instead of the oxoethyl group.
4-Chlorophenol: A simpler compound with a chlorophenol structure.
Uniqueness: 2-(4-Chlorophenyl)-2-oxoethyl 2-nitrobenzoate stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-7-5-10(6-8-11)14(18)9-22-15(19)12-3-1-2-4-13(12)17(20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMCWDCDOYMOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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